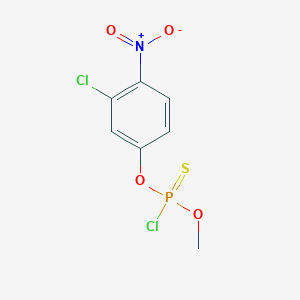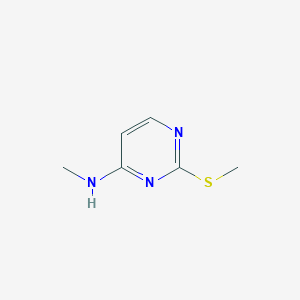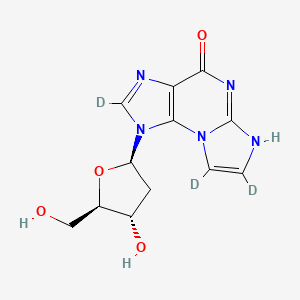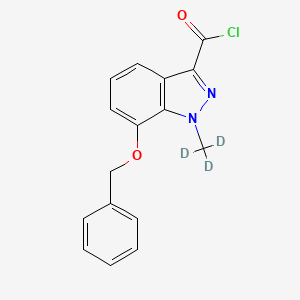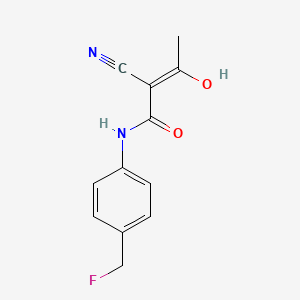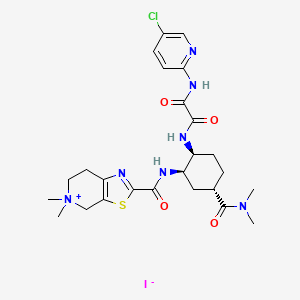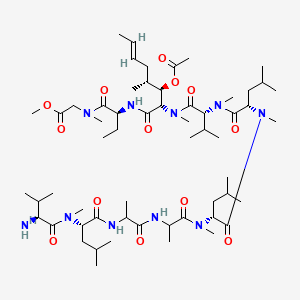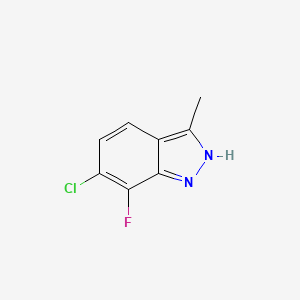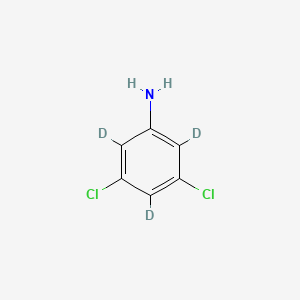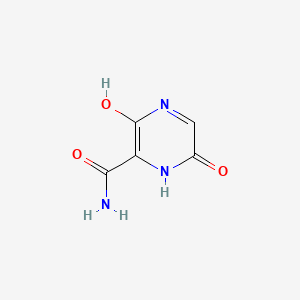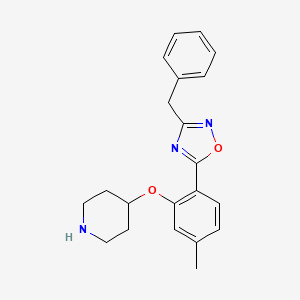
3-Benzyl-5-(4-methyl-2-piperidin-4-yloxyphenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyl-5-(4-methyl-2-piperidin-4-yloxyphenyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-5-(4-methyl-2-piperidin-4-yloxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. A common synthetic route might include:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the benzyl and piperidinyl groups: These groups can be introduced through nucleophilic substitution reactions or other suitable methods.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
3-Benzyl-5-(4-methyl-2-piperidin-4-yloxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxadiazole derivatives with different functional groups, while substitution reactions can introduce new substituents on the aromatic ring.
科学的研究の応用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as intermediates in chemical synthesis.
作用機序
The mechanism of action of 3-Benzyl-5-(4-methyl-2-piperidin-4-yloxyphenyl)-1,2,4-oxadiazole depends on its specific interactions with molecular targets. These may include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with cellular pathways: Affecting processes such as cell growth or apoptosis.
類似化合物との比較
Similar Compounds
Other oxadiazoles: Such as 1,2,4-oxadiazole derivatives with different substituents.
Benzyl-substituted compounds: Compounds with similar benzyl groups but different core structures.
Uniqueness
3-Benzyl-5-(4-methyl-2-piperidin-4-yloxyphenyl)-1,2,4-oxadiazole may have unique properties due to the specific combination of its functional groups, which can influence its biological activity and chemical reactivity.
For detailed and specific information, consulting scientific literature and databases is recommended
特性
分子式 |
C21H23N3O2 |
|---|---|
分子量 |
349.4 g/mol |
IUPAC名 |
3-benzyl-5-(4-methyl-2-piperidin-4-yloxyphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C21H23N3O2/c1-15-7-8-18(19(13-15)25-17-9-11-22-12-10-17)21-23-20(24-26-21)14-16-5-3-2-4-6-16/h2-8,13,17,22H,9-12,14H2,1H3 |
InChIキー |
FEVIUHYDPZPOLW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C2=NC(=NO2)CC3=CC=CC=C3)OC4CCNCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


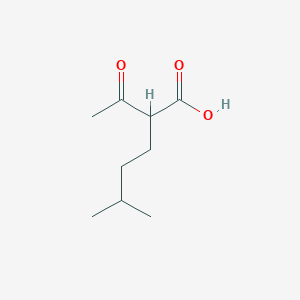
![(1S,2R,4R,8S,9S,11S,12S,13S)-8-(2-chloroacetyl)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B13845285.png)
